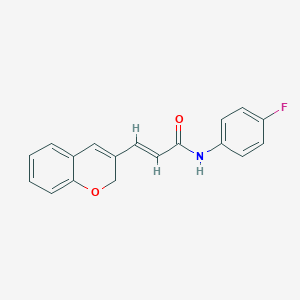

(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

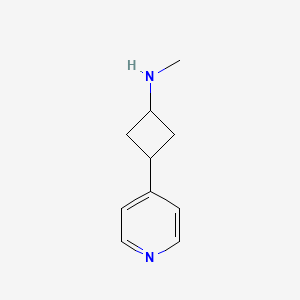

(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide, also known as FCPR03, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of chromene, which is a naturally occurring compound found in many plants and has been shown to possess various biological activities. The synthesis of FCPR03 has been reported, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Environmental and Health Impact of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share a connection with the fluorophenyl group in the compound of interest, are extensively studied for their environmental persistence and potential health effects. These chemicals are known for their widespread use in industrial and consumer products, leading to concerns about their bioaccumulation and toxicity. Research focuses on understanding the mechanisms of environmental degradation, bioaccumulation, and the pathways through which these substances exert toxic effects on organisms and humans. Studies in this area aim to develop strategies for mitigating the environmental impact of these persistent compounds and assessing the risks associated with exposure (Liu & Mejia Avendaño, 2013).

Pharmacological Applications of Fluorinated Compounds

The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to enhance their biological activity, stability, and membrane permeability. Fluorinated compounds, such as those containing fluorophenyl groups, are extensively researched for their potential as therapeutic agents. The unique properties of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules, making them candidates for treating a wide range of diseases. Research in this area explores the synthesis, characterization, and biological evaluation of fluorinated compounds to discover new drugs with improved efficacy and safety profiles.

Molecular Imaging and Fluorescent Chemosensors

Fluorinated compounds and chromenes are also explored for their applications in molecular imaging and as fluorescent chemosensors. These applications take advantage of the fluorescent properties of certain chromenes and the ability of fluorinated compounds to act as contrast agents or sensors for detecting biological molecules, ions, or cellular conditions. Studies focus on designing and synthesizing new fluorescent probes that offer high sensitivity, specificity, and stability for imaging applications in biological research and medical diagnostics. The development of these probes contributes to advancing our understanding of biological processes at the molecular level and improving the detection of diseases (Alford et al., 2009).

Propiedades

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2/c19-15-6-8-16(9-7-15)20-18(21)10-5-13-11-14-3-1-2-4-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWRDWOWRXAZGD-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)